[1,2,4]Triazol-1-yl-acetic acid hydrochloride
Overview
Description
“[1,2,4]Triazol-1-yl-acetic acid hydrochloride” is a chemical compound with the CAS Number: 113534-57-9 and a linear formula of C4H6ClN3O2 . It is a heterocyclic compound, which means it is a cyclic compound with atoms of at least two different elements as members of its ring .
Synthesis Analysis
A novel, metal-free process for the synthesis of 2- (3-methyl-1H-1,2,4-triazol-1-yl) acetic acid has been reported . This process features an efficient condensation for the triazole build-up under flow conditions .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI Code: 1S/C4H5N3O2.ClH/c8-4(9)1-7-3-5-2-6-7;/h2-3H,1H2,(H,8,9);1H . The molecular weight of the compound is 163.56 .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 163.56 . More specific physical and chemical properties are not provided in the retrieved sources.Scientific Research Applications
Synthesis and Physical-Chemical Properties
- Esters Synthesis and Toxicity Analysis : Esthers of 2-(1,2,4-triazoles-3-iltio)acetic acids, including derivatives of [1,2,4]Triazol-1-yl-acetic acid hydrochloride, were synthesized and analyzed for their acute toxicity. These compounds are practically non-toxic and can exhibit various biological activities like analgesic and antimicrobial effects (Salionov, 2015).
- Efficient and Sustainable Synthesis : A novel metal-free process for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid was developed, showing high yields and safety in a flow reactor. This method presents an environmentally benign approach for the synthesis of differentially functionalized 1,2,4-triazoles (Tortoioli et al., 2020).
Biological Activities and Applications
- Antimicrobial and Analgesic Properties : Synthesis of derivatives of 2-[4-(substituted benzylideneamino)-5-(substituted phenoxymethyl)-4H-1,2,4-triazol-3-yl thio] acetic acid showed significant anti-inflammatory and analgesic activities, indicating potential pharmaceutical applications (Hunashal et al., 2014).
- Synthesis for Drug Development : Salts of 2-(5-((theophylline-7'-yl)methyl)-4-methyl-4H-1,2,4-triazole-3-ylthio)acetic acid were synthesized, emphasizing the importance of 1,2,4-triazole derivatives in creating effective and low-toxic medical drugs (Gotsulya, 2016).
- Engineering Nanomaterials : A study demonstrated the engineering of three-dimensional chains of porous nanoballs from 1,2,4-triazole-carboxylate, indicating the potential use of this compound in nanotechnology and materials science (Naik et al., 2010).
Additional Applications
- Synthesis for Antimicrobial Agents : New derivatives of 1,2,4-triazole were synthesized, showing potential as novel antimicrobial agents, indicating the broad scope of applications in medicine and agriculture (Kaplancikli et al., 2008).
Mechanism of Action
Target of Action
It’s worth noting that 1,2,4-triazole derivatives have been reported to exhibit promising anticancer activities . They have been found to interact with various targets, leading to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Mode of Action
1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which could potentially influence their interaction with biological systems .
Biochemical Pathways
It’s worth noting that 1,2,4-triazole derivatives have been associated with various biological activities, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . These activities suggest that these compounds may interact with a variety of biochemical pathways.
Pharmacokinetics
The ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets could potentially influence their pharmacokinetic properties .
Result of Action
1,2,4-triazole derivatives have been found to exhibit cytotoxic activities against various cancer cell lines . This suggests that these compounds may induce cell death in cancer cells.
Action Environment
It’s worth noting that the biological activity of 1,2,4-triazole derivatives can be influenced by various factors, including the presence of different substituents on the triazole ring .
Properties
IUPAC Name |
2-(1,2,4-triazol-1-yl)acetic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2.ClH/c8-4(9)1-7-3-5-2-6-7;/h2-3H,1H2,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWALPXCJDSEDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00904695 | |
Record name | 1H-1,2,4-Triazole-1-acetic acid, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00904695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113534-57-9 | |
Record name | 1H-1,2,4-Triazole-1-acetic acid, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00904695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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